molecular formula C11H10N4O4 B11859005 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine CAS No. 1346808-76-1

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine

Cat. No.: B11859005
CAS No.: 1346808-76-1
M. Wt: 262.22 g/mol
InChI Key: BVABUEPXNJPUIB-UHFFFAOYSA-N
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Description

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine is a chemical compound with the molecular formula C11H10N4O4. It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine typically involves the reaction of appropriate pyridazine and pyridine derivatives under specific conditions. One common method involves the nitration of 3-methoxypyridine followed by a coupling reaction with a pyridazine derivative. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyridazine compounds .

Scientific Research Applications

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6-(5-nitropyridin-3-yl)pyridazine
  • 6-Methoxy-3-nitropyridin-2-amine
  • 3-Methoxy-6-(6-methoxy-5-nitro-3-pyridinyl)pyridazine

Uniqueness

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1346808-76-1

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

3-methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine

InChI

InChI=1S/C11H10N4O4/c1-18-10-4-3-8(13-14-10)7-5-9(15(16)17)11(19-2)12-6-7/h3-6H,1-2H3

InChI Key

BVABUEPXNJPUIB-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=C(N=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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